1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Overview
Description
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a trifluoromethyl-substituted phenyl group at the 4-position of the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride. The reaction proceeds as follows:
Grignard Reaction: 1-benzyl-4-piperidone reacts with 3-bromobenzotrifluoride in the presence of magnesium to form the Grignard reagent.
Catalytic Hydrogenation: The resulting intermediate undergoes catalytic hydrogenation to remove the benzyl protecting group, yielding this compound.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antipsychotic and analgesic drugs.
Pharmacology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds and their effects on biological systems.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the nature of the target receptors.
Comparison with Similar Compounds
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol can be compared with other similar compounds, such as:
Trifluperidol: A typical antipsychotic of the butyrophenone class, which has a similar piperidine structure but with different substituents.
Haloperidol: Another antipsychotic with a similar mechanism of action but differing in its chemical structure and pharmacological profile.
Piperidine Derivatives: Various piperidine-based compounds used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Biological Activity
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and molecular mechanisms, highlighting its relevance in cancer research and other therapeutic areas.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a piperidine ring substituted with a benzyl group and a trifluoromethylphenyl moiety, contributing to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core followed by selective substitutions to introduce the benzyl and trifluoromethyl groups. The synthetic route can be optimized for yield and purity through various reaction conditions, such as temperature and solvent choice.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, it has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and ovarian cancer (OVCAR-3). The compound's mechanism involves:
- Induction of Apoptosis : It enhances caspase activity, indicating its role in promoting programmed cell death.
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
A summary of its anticancer activity is presented in the following table:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 19.9 - 75.3 | Apoptosis induction, cell cycle arrest |
OVCAR-3 (Ovarian) | 31.5 - 43.9 | Apoptosis induction |
Other Biological Activities
In addition to its anticancer properties, the compound has been evaluated for other biological activities:
- Inhibition of Enzymes : Preliminary studies suggest that it may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is relevant in pain management and the endocannabinoid system.
Case Studies
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to significant morphological changes in MDA-MB-231 cells at concentrations as low as 1 µM, confirming its potential as an effective anticancer agent .
- MAGL Inhibition : Another investigation focused on the compound's ability to inhibit MAGL, revealing an IC50 value of 0.84 µM, indicating strong inhibitory potential compared to other compounds in the same class .
Properties
IUPAC Name |
1-benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO/c20-19(21,22)17-9-5-4-8-16(17)18(24)10-12-23(13-11-18)14-15-6-2-1-3-7-15/h1-9,24H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVBEBRJPYXQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2C(F)(F)F)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632634 | |
Record name | 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208989-32-6 | |
Record name | 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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